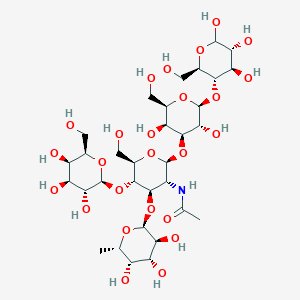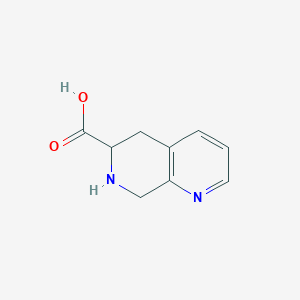![molecular formula C19H20N2O5S B11824177 [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1S,6S)-3-(4-Nitrobenzolsulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die palladiumkatalysierte 1,2-Aminoacyloxylierung von Cyclopentenen . Diese Reaktion verläuft mit einer breiten Palette von Substraten effizient und kann weiter funktionalisiert werden, um eine Bibliothek von verbrückten Aza-bicyclischen Strukturen aufzubauen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese beinhaltet wahrscheinlich ähnliche mehrstufige Prozesse mit Optimierung für die Produktion im großen Maßstab, einschließlich der Verwendung von hochwirkungsvollen Reagenzien und Katalysatoren.
Analyse Chemischer Reaktionen
Reaktionstypen
[(1S,6S)-3-(4-Nitrobenzolsulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann zu einem Amin reduziert werden.
Reduktion: Die Sulfonylgruppe kann zu einem Thiol reduziert werden.
Substitution: Die Methanolgruppe kann durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren für die Aminoacyloxylierung, Reduktionsmittel wie Wasserstoffgas oder Natriumborhydrid für Reduktionsreaktionen und verschiedene Nucleophile für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So ergibt beispielsweise die Reduktion der Nitrogruppe ein Amin, während die Substitution der Methanolgruppe eine Vielzahl von funktionalisierten Derivaten ergeben kann.
Wissenschaftliche Forschungsanwendungen
[(1S,6S)-3-(4-Nitrobenzolsulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle.
Medizin: Untersucht wegen seines Potenzials als pharmazeutisches Zwischenprodukt.
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von [(1S,6S)-3-(4-Nitrobenzolsulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitro- und Sulfonylgruppen sind wahrscheinlich an Bindungswechselwirkungen mit Proteinen oder Enzymen beteiligt, die ihre Aktivität und Funktion beeinflussen. Die bicyclische Struktur bietet einen starren Rahmen, der die Bindungsspezifität und -affinität erhöhen kann.
Wirkmechanismus
The mechanism of action for [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The nitro and sulfonyl groups are likely involved in binding interactions with proteins or enzymes, influencing their activity and function. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Nitrobenzolsulfonylchlorid: Teilt die Nitrobenzolsulfonylgruppe, jedoch ohne die bicyclische Struktur.
2-Azabicyclo[2.2.1]heptane: Ähnliche bicyclische Struktur, jedoch unterschiedliche funktionelle Gruppen.
Einzigartigkeit
[(1S,6S)-3-(4-Nitrobenzolsulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol ist einzigartig aufgrund seiner Kombination aus einer Nitrobenzolsulfonylgruppe und einem starren bicyclischen Gerüst. Diese Kombination bietet eine ausgeprägte chemische Reaktivität und ein Potenzial für spezifische biologische Wechselwirkungen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H20N2O5S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[(1S,6S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C19H20N2O5S/c22-14-18-10-11-20(13-19(18,12-18)15-4-2-1-3-5-15)27(25,26)17-8-6-16(7-9-17)21(23)24/h1-9,22H,10-14H2/t18-,19-/m0/s1 |
InChI-Schlüssel |
AALUNZXTRULWQG-OALUTQOASA-N |
Isomerische SMILES |
C1CN(C[C@]2([C@@]1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CC2(C1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


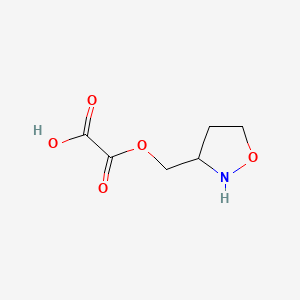

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)
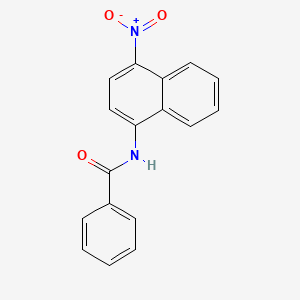
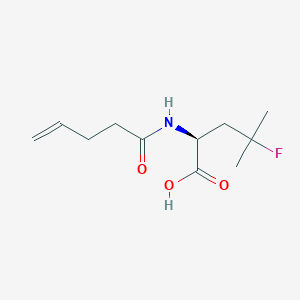
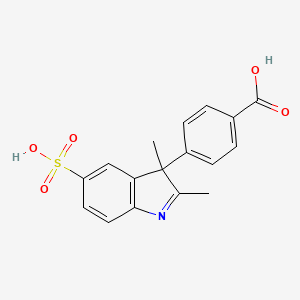
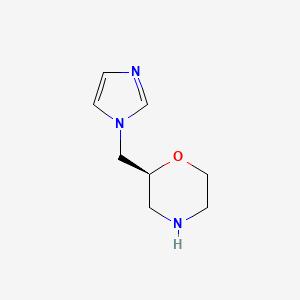
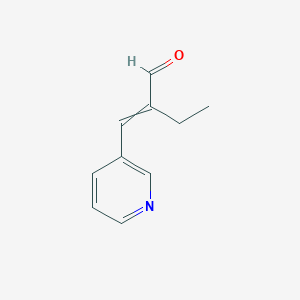

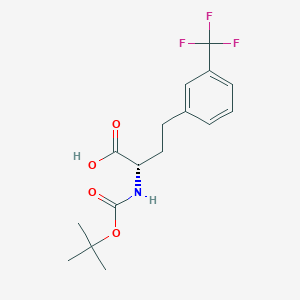
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
